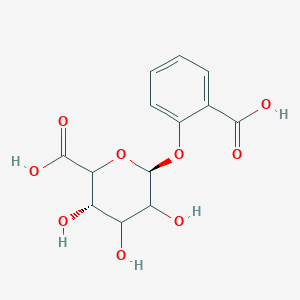
(3S,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid is a useful research compound. Its molecular formula is C13H14O9 and its molecular weight is 314.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3S,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as 1-salicylate glucuronide, is a phenolic glycoside that has garnered attention for its biological activities and potential therapeutic applications. This compound is primarily recognized as a metabolite of salicylic acid and is involved in various biochemical pathways, including glucuronidation, which enhances the solubility and excretion of drugs and toxins.
- IUPAC Name : (2S,3S,4S,5R,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
- Molecular Formula : C13H14O9
- Molecular Weight : 314.2449 g/mol
- CAS Number : 7695-70-7
1-salicylate glucuronide is formed through the glucuronidation of salicylic acid by UDP-glucuronosyltransferase (UGT) enzymes. This process involves the transfer of a glucuronic acid moiety to salicylic acid, enhancing its water solubility and facilitating its excretion via the kidneys. The primary UGT isoform involved in this reaction is UGT1A9 .
Antioxidant Activity
Research indicates that phenolic compounds like 1-salicylate glucuronide exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.
Anti-inflammatory Effects
1-salicylate glucuronide has been shown to modulate inflammatory responses. Its metabolism from salicylic acid suggests potential anti-inflammatory effects similar to those observed with aspirin. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators .
Pharmacokinetics
The pharmacokinetics of 1-salicylate glucuronide involve its formation from salicylic acid through UGT-mediated reactions. Factors such as pH and the presence of other substances can influence the activity of UGT isoforms and subsequently affect the metabolism of this compound.
Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of various phenolic compounds, including 1-salicylate glucuronide. Results demonstrated that this compound effectively reduced oxidative damage in cellular models, suggesting its potential use as a dietary antioxidant.
Study 2: Inflammatory Response Modulation
In a clinical trial involving patients with inflammatory conditions, supplementation with salicylic acid derivatives led to decreased levels of inflammatory markers. The metabolites, including 1-salicylate glucuronide, were identified as key contributors to these effects.
Data Table: Biological Activities Summary
科学研究应用
Pharmacological Applications
1.1 Antioxidant Activity
Research indicates that compounds similar to (3S,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that the hydroxyl groups in the structure contribute to its ability to scavenge free radicals effectively .
1.2 Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various in vitro studies. Its ability to inhibit pro-inflammatory cytokines makes it a potential candidate for developing therapeutic agents aimed at treating inflammatory diseases such as arthritis and colitis .
1.3 Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. This property could be harnessed for developing new antibiotics or preservatives in food and pharmaceutical industries .
Biochemical Applications
2.1 Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways of pathogens, thereby preventing their growth and proliferation. Such applications are particularly relevant in drug development for infectious diseases .
2.2 Metabolic Pathway Modulation
Research indicates that this compound can modulate metabolic pathways in human cells. This modulation can lead to enhanced cellular responses to stress and improved metabolic health .
Environmental Applications
3.1 Bioremediation
The compound's structural characteristics allow it to interact with various pollutants in the environment. Its application in bioremediation processes could help in the degradation of toxic compounds such as heavy metals and organic pollutants in soil and water systems .
3.2 Plant Growth Promotion
Studies have shown that derivatives of this compound can promote plant growth by enhancing nutrient uptake and improving resistance to environmental stresses such as drought and salinity . This application is particularly beneficial in sustainable agriculture practices.
Case Studies
属性
IUPAC Name |
(3S,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O9/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-4-2-1-3-5(6)11(17)18/h1-4,7-10,13-16H,(H,17,18)(H,19,20)/t7?,8-,9?,10?,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCWDKKMLIQCMR-IBNVYBROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)O[C@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













